![molecular formula C17H18BrN3O3 B2449183 2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097932-15-3](/img/structure/B2449183.png)
2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one” is a complex organic molecule that contains several functional groups. It has a benzyl group (a benzene ring attached to a methylene group), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyrrolidine ring (a five-membered ring with one nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl group and the pyrimidine ring are likely to contribute to the overall stability of the molecule, while the pyrrolidine ring could potentially introduce some strain. The presence of the bromine atom could also influence the molecule’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromine atom on the pyrimidine ring, which could potentially act as a good leaving group in substitution reactions. The ether linkages could also potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple rings could contribute to its rigidity and potentially its boiling and melting points. The bromine atom could also influence its polarity and solubility .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis and functionalization of pyrrole derivatives, including compounds related to 2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one, demonstrates their importance in creating structurally diverse heterocyclic compounds. For example, the concise access to 1,2-pyrrole-annulated benzazepines through a Brønsted acid-catalyzed redox-neutral domino reaction emphasizes the utility of pyrrole derivatives in constructing complex molecular frameworks with potential biological activity (Wang et al., 2015).
Organic Chemistry Reactions
The compound's structure suggests its involvement in organic reactions, such as electrochemical polymerization and the formation of oxo complexes. For instance, the electrochemical activity of pyrrole-containing polymers for benzyl alcohol oxidation reveals the compound's role in electrocatalytic applications and the synthesis of polymers with specific functional properties (Lu et al., 2014).
Anticancer Activity
Some derivatives of the chemical structure have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. The synthesis of 2,5-disubstituted pyrimidines, through coupling reactions involving related compounds, indicates their potential utility in designing molecules with anticancer activity (Reddy et al., 2015).
Catalytic Applications
Compounds containing pyrrolidinyl groups are also explored for their catalytic properties in synthesis reactions. The mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt highlights the role of such compounds in facilitating organic synthesis processes, providing a straightforward method for the synthesis of benzyl ethers (Poon & Dudley, 2006).
Future Directions
The potential applications and future directions for this compound would likely depend on its chemical properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have interesting biological activity due to the presence of the pyrimidine ring .
properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-14-8-19-17(20-9-14)24-15-6-7-21(10-15)16(22)12-23-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYXVTWMZYVIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

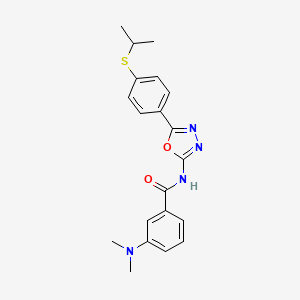
![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)

![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)
![2-Cyclopropyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2449107.png)
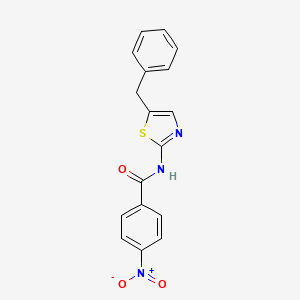
![2-[[1-(Cyclopropanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)
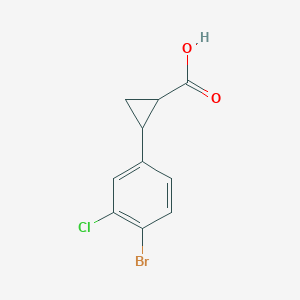
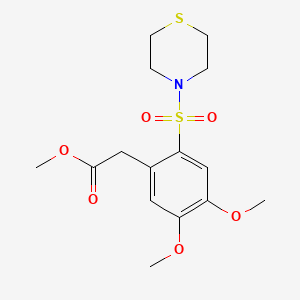
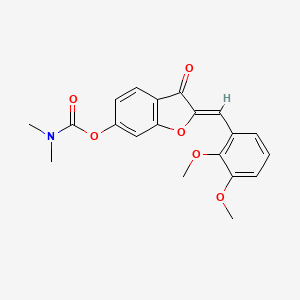
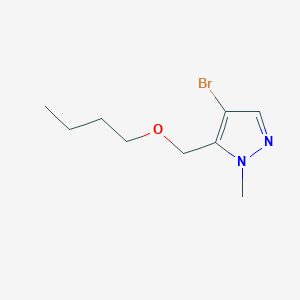
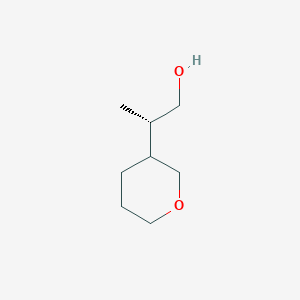
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)